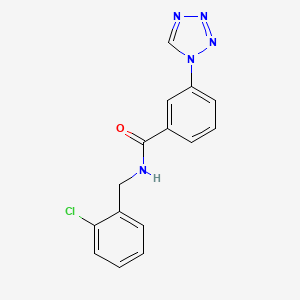

N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-Chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-chlorobenzyl substituent and a tetrazole ring at the meta-position of the benzamide core. Tetrazole rings are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . This compound has been synthesized via Ugi-type multicomponent reactions, as evidenced by HRMS data confirming its molecular weight (410.26678) and purity . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and heterocyclic (tetrazole) groups, which influence both reactivity and physicochemical properties.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-14-7-2-1-4-12(14)9-17-15(22)11-5-3-6-13(8-11)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLMAVDWGMKXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Benzylation: The tetrazole ring is then benzylated using 2-chlorobenzyl chloride under basic conditions.

Amidation: The final step involves the reaction of the benzylated tetrazole with 3-aminobenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products

Oxidation: Products may include benzaldehyde derivatives.

Reduction: Products may include partially reduced tetrazole derivatives.

Substitution: Products may include substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its stable tetrazole ring makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Tetrazole-containing compounds are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with tetrazole rings are often explored for their ability to interact with biological targets, such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Compound 1 : N-(2-Chlorobenzyl)-3-(5-((Isopropylamino)(phenyl)methyl)-1H-tetrazol-1-yl)propanamide

- Structural Differences : Replaces the benzamide core with a propanamide backbone but retains the 2-chlorobenzyl and tetrazole groups.

- Synthesis : Prepared via Ugi reactions, yielding a molecular weight of 427.1950 (HRMS) .

Compound 2 : 3-(5-(1-(Benzylamino)-2-methylpropyl)-1H-tetrazol-1-yl)-N-(2-chlorobenzyl)propanamide

- Structural Differences : Incorporates a branched alkyl chain (2-methylpropyl) on the tetrazole, increasing steric bulk.

- Synthesis : Similar Ugi methodology with a yield of 50–60% .

- Key Data : The additional alkyl group may enhance lipophilicity, impacting membrane permeability in biological systems.

Comparison Table :

Benzamide Derivatives with Heterocyclic Substituents

Compound 3 : N-(Benzothiazol-2-yl)-3-chlorobenzamide

- Structural Differences : Replaces tetrazole with a benzothiazole ring.

- Synthesis : Derived from thiourea derivatives via dethiocyanation reactions .

- Key Data : The benzothiazole group introduces planar aromaticity, facilitating π–π stacking interactions in crystal lattices .

Compound 4 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : Substitutes tetrazole with an N,O-bidentate directing group (hydroxy-dimethylethyl).

- Synthesis: Prepared from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, with X-ray-confirmed planar geometry .

- Key Data : The hydroxyl group enables chelation-assisted metal catalysis, unlike the electron-deficient tetrazole .

Comparison Table :

Biological Activity

N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by the presence of a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.75 g/mol. The structure features a 2-chlorobenzyl group , a 3-position benzamide , and a 1H-tetrazole moiety .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.75 g/mol |

| Functional Groups | Benzamide, Tetrazole |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

The compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC comparable to standard antibiotics such as norfloxacin .

Anticancer Activity

This compound has also shown promise in anticancer studies. Its cytotoxic effects were tested on various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.5 |

| MCF-7 (Breast Cancer) | 7.8 |

| HeLa (Cervical Cancer) | 6.0 |

The compound exhibited significant cytotoxic activity, particularly against A549 cells, indicating its potential as an anticancer agent.

The mechanism of action for this compound is believed to involve the modulation of specific molecular targets within cells. The tetrazole ring may facilitate interactions with enzymes or receptors, influencing cellular pathways related to growth and apoptosis. In vitro studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

A recent study investigated the therapeutic potential of this compound in combination with existing chemotherapeutic agents. The results indicated that co-administration enhanced the efficacy of standard treatments in resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.